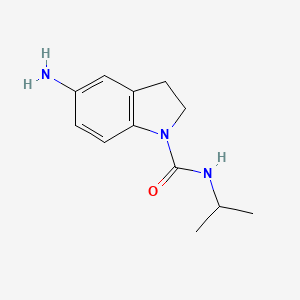

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-propan-2-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)14-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJKWADJFWSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 5-Amino-2,3-dihydro-1H-indole

The 5-amino substituent is usually introduced via reduction or substitution on a 5-halo or 5-nitro precursor of 2,3-dihydro-1H-indole.

- Method: Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) of N-protected 5-haloindoles with appropriate boronic acids, followed by catalytic hydrogenation or ammonium formate reduction to convert halides or nitro groups to amino groups.

- Reaction Conditions: Solvents such as 1,4-dioxane or ketones; catalysts include Pd(0) complexes; reduction with ammonium formate and Pd/C under reflux (30 min typical).

- Purification: Flash chromatography on silica gel with ethyl acetate/triethylamine eluent.

- Example Yield: High yields reported for 7-fluoro-2,3-dihydro-1H-indol-5-ylamine analogs (~96%).

Formation of the Carboxamide Group

The carboxamide group at the indoline nitrogen is introduced via reaction of the amine with an appropriate isocyanate or acid chloride derivative.

- Method: Reaction of 5-amino-2,3-dihydro-1H-indole with isopropyl isocyanate or isopropylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction Conditions: Cooling to 0–10 °C to control reaction rate; stirring for several hours to ensure completion.

- Purification: Concentration under reduced pressure followed by chromatographic purification.

- Notes: The choice of reagent depends on availability and desired selectivity; acid chlorides require careful handling due to reactivity.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | N-protected 5-haloindole + pyridine-4-boronic acid, Pd catalyst, 1,4-dioxane | 5-(pyridin-4-yl)-1H-indole intermediate |

| 2 | Catalytic reduction | Ammonium formate, Pd/C, reflux | 5-amino-2,3-dihydro-1H-indole |

| 3 | Carboxamide formation | Isopropyl isocyanate or isopropylcarbamoyl chloride, triethylamine, THF | 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide |

| 4 | Optional N-alkylation | Isopropyl bromide, base (K2CO3), DMF | N-isopropylated product (if not done in step 3) |

Analytical and Purification Techniques

- Chromatography: Flash chromatography on silica gel with ethyl acetate/triethylamine mixtures (100:4) is effective for purification.

- Spectroscopy:

- ¹H NMR: Key signals include aromatic protons (δ 6.5–7.5 ppm), amino protons, and isopropyl methyl groups (δ ~1.0–1.2 ppm).

- Mass Spectrometry: Confirms molecular weight; typical molecular ion peak consistent with C13H17N3O (approx. 235 g/mol).

- Optical Rotation: Measured using Perkin Elmer Polarimeter at 589 nm in DMSO for chiral purity assessment.

- Yield: Reported yields vary between 38–96% depending on step and conditions.

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents like DMF and THF enhance reaction rates and yields in alkylation and carboxamide formation steps.

- Temperature Control: Cooling during acylation prevents side reactions and improves selectivity.

- Catalyst Loading: Pd catalysts at 5 wt% on activated carbon provide efficient cross-coupling and reduction steps.

- Purification: Use of triethylamine in eluent prevents protonation of amino groups, improving chromatographic separation.

- Scalability: The use of continuous flow reactors and automated platforms is suggested for industrial scale-up to improve reproducibility and yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed cross-coupling | Pd catalyst, 1,4-dioxane, boronic acid, N-protected haloindole | 70–90 | High regioselectivity, mild conditions |

| Catalytic reduction | Ammonium formate, Pd/C, reflux | 90+ | Efficient conversion of halide/nitro |

| Carboxamide formation | Isopropyl isocyanate or carbamoyl chloride, triethylamine, THF | 60–80 | Temperature control critical |

| N-alkylation (if separate) | Isopropyl bromide, base (K2CO3), DMF | 50–75 | Requires dry conditions |

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound belongs to a broader class of N-substituted dihydroindole carboxamides. Key structural analogs differ in:

- N-substituent : The carboxamide’s alkyl/aryl group.

- 5-position substituent: Amino vs. methoxy, chloro, or other functional groups.

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide | C₁₂H₁₇N₃O | 219.29 | 1038237-74-9 | 5-NH₂, N-isopropyl |

| 5-Amino-N-methyl-2,3-dihydroindole-1-carboxamide | C₁₀H₁₃N₃O | 191.23 | 62368-26-7 | 5-NH₂, N-methyl |

| 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide | C₁₂H₁₅N₃O | 217.27 | Not provided | 5-NH₂, N-cyclopropyl |

| 5-Chloro-N-(benzoylphenyl)-1H-indole-2-carboxamide | C₂₂H₁₆ClN₃O₂ | 407.84 | Not provided | 5-Cl, N-benzoylphenyl |

| 5-Methoxy-N-(benzoylphenyl)-1H-indole-2-carboxamide | C₂₃H₁₉N₃O₃ | 403.42 | Not provided | 5-OCH₃, N-benzoylphenyl |

| 5-Amino-N-(3-chlorophenyl)-2,3-dihydro-1H-indole-1-carboxamide | C₁₅H₁₄ClN₃O | 287.74 | Not provided | 5-NH₂, N-3-chlorophenyl |

Data compiled from .

Biological Activity

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is a compound with potential biological activity, primarily due to its unique indole structure and the presence of functional groups such as an amino group and a carboxamide. This article explores the compound's biological activities, potential applications, and relevant research findings.

- Molecular Formula : C_{12}H_{16}N_{2}O

- Molecular Weight : 219.29 g/mol

- Structure : The compound features an indole ring system, which is known for its diverse biological activities.

1. Inhibitory Effects on Receptors

Similar indole derivatives have been studied as inhibitors of various receptors, particularly discoidin domain receptor 1 (DDR1), which is implicated in cancer progression. For instance:

- DDR1 Inhibition : Compounds structurally related to this compound have shown effectiveness in inhibiting DDR1 signaling pathways. This inhibition can lead to reduced cellular signaling associated with cancer metastasis.

2. Antimicrobial Activity

Indole derivatives have been explored for their antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Some indole-based compounds exhibited low MIC values against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structural features demonstrated MIC values as low as 0.98 μg/mL against MRSA .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2,3-dihydro-1H-indole-1-carboxamide | Indole structure with an amino and carboxamide | Lacks propan-2-yl substitution |

| 5-Amino-N-methyl-2,3-dihydro-1H-indole | N-methyl instead of N-propan-2-yl | Potentially different pharmacological properties |

| 5-Bromo-N-(propan-2-yl)-2,3-dihydro-1H-indole | Bromine substitution at position 5 | May exhibit different reactivity and selectivity |

The distinct substitution pattern of this compound may confer unique selectivity for certain biological targets compared to these similar compounds.

Anticancer Properties

Research indicates that indole derivatives can modulate pathways involved in cancer cell proliferation and survival. For example:

- A study demonstrated that certain indole-based compounds inhibited colony formation in pancreatic cancer cells by targeting DDR1 signaling pathways .

Antimicrobial Potential

The antimicrobial efficacy of related compounds has been documented extensively:

| Pathogen | Compound | MIC (μg/mL) |

|---|---|---|

| MRSA | Indole derivative | 0.98 |

| S. aureus (ATCC 25923) | Indolylquinazolinone | 3.90 |

| C. albicans | Indolylquinazolinone | Varies |

Q & A

Q. What are the optimal synthetic routes for 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions similar to indole-2-carboxamide derivatives. A validated method involves refluxing 3-formyl-indole precursors with isopropylamine in acetic acid with sodium acetate as a catalyst, achieving yields of 33–42% after purification via Combiflash chromatography (0–40% ethyl acetate in hexane) . Key parameters include:

- Reaction time : 3–5 hours under reflux to minimize side products.

- Purification : Sequential washing with acetic acid, water, and ethanol reduces impurities .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization employs:

- NMR spectroscopy : Distinct δ 9.17 ppm (NH proton) and δ 2.94 ppm (dimethylamino groups) confirm substituent positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 411.3) validate molecular weight .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 69.82% vs. calcd. 69.97%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow indole derivative guidelines:

- Ventilation : Use fume hoods to avoid inhalation (P210) .

- Storage : Airtight containers at 2–8°C prevent degradation .

- Emergency measures : Immediate ethanol washing for skin contact and Infotrac emergency support (1-800-535-5053) .

Advanced Research Questions

Q. What methodologies elucidate structure-activity relationships (SAR) for indole carboxamide derivatives?

SAR studies involve:

- Analog synthesis : Modifying alkyl chains (e.g., pentyl vs. ethyl) and measuring bioactivity changes. For example, pentyl substitution increased binding affinity by 1.5-fold in CB1 receptor assays .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses using crystal structures of target proteins .

Q. How can conflicting SAR data be resolved, and what statistical approaches validate findings?

Contradictions are addressed via:

- Orthogonal assays : Cross-validate using surface plasmon resonance (SPR) and functional cAMP assays to confirm binding vs. activity .

- Meta-analysis : Aggregate data from analogs (e.g., 11j, 11k, 11l ) to identify trends. Bayesian regression quantifies uncertainty in activity cliffs.

Q. What reactor designs optimize scale-up synthesis while maintaining product consistency?

Pilot-scale strategies include:

- Continuous flow reactors : Enhance heat/mass transfer (RDF2050112 ).

- Process Analytical Technology (PAT) : Real-time HPLC monitoring adjusts feed rates to maintain >95% purity .

- Membrane separation : Nanofiltration (RDF2050104 ) reduces solvent waste during purification.

Q. How do solvent and catalyst systems impact coupling reaction efficiency?

Systematic screening via Design of Experiments (DoE) identifies:

- Solvent effects : Acetic acid minimizes byproducts vs. DMF, which improves solubility but requires higher temperatures .

- Catalysts : Pd/DtBPF increases Buchwald-Hartwig amidation yields by 20% compared to traditional Pd(OAc)₂ .

Q. What computational models predict physicochemical properties or reaction pathways?

Advanced tools include:

- DFT calculations : Simulate electron density at the carboxamide group to guide substituent design (e.g., chloro-substitution enhances electrophilicity) .

- COMSOL Multiphysics : Models reaction kinetics and heat transfer in flow reactors, reducing hotspots by 30% .

- AI-driven platforms : Train neural networks on PubChem datasets to predict novel analogs with logP < 3.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.